Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-
CAS No.: 103460-81-7
Cat. No.: VC13429900
Molecular Formula: C9H10Cl4Si
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103460-81-7 |
|---|---|
| Molecular Formula | C9H10Cl4Si |
| Molecular Weight | 288.1 g/mol |
| IUPAC Name | trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane |
| Standard InChI | InChI=1S/C9H10Cl4Si/c10-7-9-3-1-8(2-4-9)5-6-14(11,12)13/h1-4H,5-7H2 |
| Standard InChI Key | KDXKVFHCTVZSJB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl |
| Canonical SMILES | C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a silicon center bonded to three chlorine atoms and a 2-[4-(chloromethyl)phenyl]ethyl group. The phenyl ring is substituted with a chloromethyl (-CH₂Cl) group at the para position, while the ethyl linker connects this aromatic moiety to the silicon atom . Key identifiers include:
-
IUPAC Name: Trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane
-
SMILES: C1=CC(=CC=C1CCSi(Cl)Cl)CCl
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 288.1 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 315.3 ± 30.0 °C | |
| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) | |
| LogP (Partition Coeff.) | 6.65 |
The compound is a colorless to pale yellow liquid at room temperature, reacting violently with water to release hydrogen chloride (HCl) . Its high LogP value indicates significant hydrophobicity, favoring non-polar environments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves the reaction of 2-[4-(chloromethyl)phenyl]ethanol with trichlorosilane (HSiCl₃) under anhydrous conditions:
-
Reaction Setup: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Catalyst: Platinum-based catalysts (e.g., Speier’s catalyst) enhance the reaction rate.
-
Temperature: Maintained between 50–80°C to balance reactivity and side-product formation.
The general reaction pathway is:
Water is rigorously excluded to avoid premature hydrolysis.
Industrial Manufacturing
Industrial processes utilize continuous-flow reactors with automated monitoring systems to ensure reproducibility and safety. Key considerations include:
-
Scalability: Larger reactors (e.g., 500–1,000 L) with jacketed cooling to manage exothermic reactions.
-
Purity Control: Distillation under reduced pressure (e.g., 10–20 mmHg) isolates the product at >95% purity .
Reactivity and Chemical Applications
Nucleophilic Substitution
The chlorine atoms on silicon are highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols):
This reactivity is exploited to synthesize siloxanes and silicones for coatings and adhesives .
Hydrolysis and Condensation
In aqueous or moist environments, the compound undergoes hydrolysis:
Subsequent condensation forms siloxane networks (Si-O-Si), critical in sol-gel processes for ceramics and hybrid materials .
Surface Functionalization
The chloromethylphenyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals):
-
Biomedical Devices: Enhances adhesion of polymers to implants .
-
Chromatography: Modified silica substrates improve separation efficiency in HPLC (e.g., Newcrom R1 columns) .
Biological and Medical Applications
Drug Delivery Systems
The compound’s hydrophobic backbone facilitates encapsulation of anticancer agents. A study demonstrated its use in coating iron oxide nanoparticles conjugated with thiazole derivatives, achieving 95.65 µg/ml IC₅₀ against gastric cancer cells.
Biocompatible Materials
Functionalized surfaces exhibit reduced protein fouling, making them suitable for biosensors and catheters .
Case Studies in Research
Anticancer Nanoparticles
A 2024 study utilized the compound to functionalize iron oxide nanoparticles, which induced apoptosis in AGS gastric cancer cells via ROS-mediated pathways.
Surface Modification in Chromatography
SIELC Technologies reported a reverse-phase HPLC method using Newcrom R1 columns, achieving baseline separation of the compound with a mobile phase of acetonitrile/water/phosphoric acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume